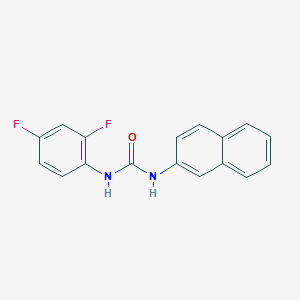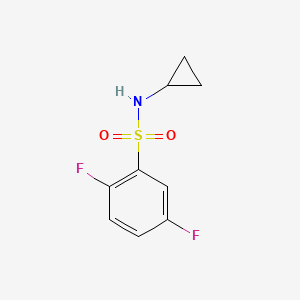
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. In
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and breast cancer. In addition, it has been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
Mécanisme D'action
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound can block the signaling pathways that are necessary for the growth and survival of cancer cells. In addition, it can also inhibit the formation of new blood vessels by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor angiogenesis. In addition, it can also affect the immune system by inhibiting the function of regulatory T cells, which are known to suppress the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a high affinity for its target receptors. In addition, it has been extensively studied in preclinical and clinical trials, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea. One area of research is the development of new analogs that can target specific RTKs or have improved pharmacokinetic properties. Another area of research is the combination of this compound with other anti-cancer drugs to improve its efficacy and reduce toxicity. In addition, there is also interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and pulmonary fibrosis, which have been linked to dysregulated RTK signaling pathways. Overall, this compound is a promising drug candidate that has the potential to make a significant impact on the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea involves the condensation of 4-methylbenzylamine and 4-methylphenylisocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis is typically high, and the purity of the final product is usually above 95%.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-14(8-4-12)11-17-16(19)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJINKDUNYXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5438466.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5438498.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5438515.png)
![ethyl {4-bromo-2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5438517.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5438527.png)
![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5438543.png)